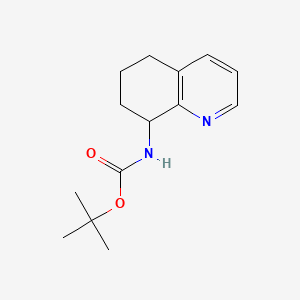
1,1-DIMETHYLHYDRAZINE-D8 DCL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethylhydrazine-d8 DCl is a deuterated form of 1,1-dimethylhydrazine, a chemical compound primarily used in research and industrial applications. The deuterated version is often employed in scientific studies to trace chemical reactions and mechanisms due to its unique isotopic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Dimethylhydrazine-d8 DCl can be synthesized through the reaction of deuterated methylamine with deuterated hydrazine. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms. The process involves:
- Reacting deuterated methylamine with deuterated hydrazine in the presence of a catalyst.
- Maintaining a specific temperature and pressure to facilitate the reaction.
- Purifying the product through distillation or crystallization to obtain high-purity this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Using industrial-grade deuterated methylamine and deuterated hydrazine.
- Employing large-scale reactors and distillation units.
- Ensuring stringent quality control measures to maintain the purity and isotopic composition of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Dimethylhydrazine-d8 DCl undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to form simpler hydrazine derivatives.
Substitution: Undergoes substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride are used under anhydrous conditions.
Substitution: Halogenating agents like chlorine or bromine are used, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Produces deuterated nitrogen oxides.
Reduction: Forms deuterated hydrazine derivatives.
Substitution: Results in halogenated deuterated hydrazine compounds.
Applications De Recherche Scientifique
1,1-Dimethylhydrazine-d8 DCl is widely used in scientific research due to its unique properties:
Chemistry: Employed as a tracer in reaction mechanisms to study the pathways and intermediates.
Biology: Used in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of deuterated compounds for various industrial applications, including the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-dimethylhydrazine-d8 DCl involves its interaction with molecular targets through isotopic substitution. The deuterium atoms in the compound influence the reaction kinetics and pathways, providing insights into the mechanisms of chemical and biological processes. The compound’s effects are primarily determined by its ability to participate in hydrogen bonding and other interactions, which are modulated by the presence of deuterium.
Comparaison Avec Des Composés Similaires
1,1-Dimethylhydrazine: The non-deuterated form, used primarily as a rocket propellant.
Methylhydrazine: A related compound with similar chemical properties but different applications.
Symmetrical Dimethylhydrazine: Another isomer with distinct chemical behavior.
Uniqueness: 1,1-Dimethylhydrazine-d8 DCl is unique due to its deuterium content, which makes it valuable for isotopic labeling studies. The presence of deuterium alters the compound’s physical and chemical properties, providing a distinct advantage in tracing and studying reaction mechanisms.
Propriétés
Numéro CAS |
1219802-85-3 |
|---|---|
Formule moléculaire |
C2H9ClN2 |
Poids moléculaire |
105.613 |
InChI |
InChI=1S/C2H8N2.ClH/c1-4(2)3;/h3H2,1-2H3;1H/i1D3,2D3;/hD3 |
Clé InChI |
VFQADAFGYKTPSH-RAJXCQGESA-N |
SMILES |
CN(C)N.Cl |
Synonymes |
1,1-DIMETHYLHYDRAZINE-D8 DCL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile](/img/structure/B595333.png)




![1,6-Diazabicyclo[3.2.1]octan-7-one](/img/structure/B595343.png)


![Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride](/img/structure/B595346.png)





